2-(cinnamylthio)-3-(2,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(cinnamylthio)-3-(2,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one” is a complex organic molecule. It contains a pyrimido[5,4-b]indole core, which is a type of heterocyclic compound .
Synthesis Analysis
The synthesis of similar compounds has been achieved through various methods. For instance, the mono and dialkylation of pyridazino [4,5- b ]indole were achieved with a set of alkylating agents, including amyl bromide, allyl bromide, benzyl bromide and ethyl chloroacetate in the presence of K 2 CO 3 /acetone or KOH/DMSO .Molecular Structure Analysis
The molecular structure of this compound is quite complex. It contains a total of 65 bonds, including 39 non-H bonds, 25 multiple bonds, 6 rotatable bonds, 3 double bonds, and 22 aromatic bonds. The molecule also features 1 five-membered ring, 4 six-membered rings, and 2 nine-membered rings .Scientific Research Applications
Heterocyclic Compound Synthesis
Structural modifications of cinnamyl-containing compounds aim to improve pharmacologic properties such as solubility, bioavailability, and toxicity, without impacting their apoptosis-inducing activity. Analogues with nitrogen atoms in heterocyclic rings corresponding to the cinnamyl phenyl ring have shown equal or higher biological activities, making them promising candidates for cancer treatment, especially acute myeloid leukemia (Xia et al., 2011).
Alkylation and Ring Closure Reactions
Alkylation of 2-oxo(thioxo)-thieno[2,3-d]pyrimidine-4-ones is a versatile route to biologically active pyrimidines. N- or S-substituted pyrimidines formation through selective reactions showcases the compounds' potential as intermediates in synthesizing targeted molecular structures, significantly impacting the development of therapeutic agents (Fizer et al., 2019).
Catalysis and Synthetic Chemistry
The use of (SIPr)Pd(cinnamyl)Cl as a precatalyst for the anaerobic oxidation of secondary alcohols demonstrates the versatility of cinnamyl-containing compounds in synthetic chemistry. This catalytic system, compatible with microwave dielectric heating, signifies the efficiency and adaptability of these compounds in facilitating oxidation-arylation reactions, thus broadening the scope of chemical transformations for synthetic applications (Landers et al., 2011).
Photochemical and Photopolymerization Studies
Cinnamyl alcohol derivatives have been studied for their photochemical properties, including their application in thermally irreversible photochromic systems and topochemical photopolymerization. These studies highlight the compounds' potential in developing materials with specific optical properties, useful in various technological applications, from sensors to information storage (Nakayama et al., 1991).
Antimicrobial and Antiviral Activities
Pyrimidine derivatives synthesized from cinnamyl-containing compounds have demonstrated promising antimicrobial activities. Their application in the synthesis of heterocyclic substances and the subsequent biological evaluations indicate significant potential against Gram-negative and Gram-positive bacteria, as well as yeast, underscoring their importance in developing new antimicrobial agents (Behbehani et al., 2011).
Mechanism of Action
While the exact mechanism of action for this specific compound is not known, similar compounds have shown promising, potent, and significant cytotoxic activity against the MCF-7 cell line. This activity was determined through the up-regulation of pro-apoptotic genes and inhibition of anti-apoptotic and PI3K/AKT/mTOR genes .
Future Directions
Properties
IUPAC Name |
3-(2,5-dimethylphenyl)-2-[(E)-3-phenylprop-2-enyl]sulfanyl-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3OS/c1-18-14-15-19(2)23(17-18)30-26(31)25-24(21-12-6-7-13-22(21)28-25)29-27(30)32-16-8-11-20-9-4-3-5-10-20/h3-15,17,28H,16H2,1-2H3/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJIMMVUQRIDGFW-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC=CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SC/C=C/C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.